molecular formula C6H10F3NO B159633 N-tert-Butyl-2,2,2-trifluoroacetamide CAS No. 1960-29-8

N-tert-Butyl-2,2,2-trifluoroacetamide

Cat. No.: B159633
CAS No.: 1960-29-8
M. Wt: 169.14 g/mol
InChI Key: MMQPTWDSLZDCBY-UHFFFAOYSA-N
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Description

N-tert-Butyl-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C6H10F3NO. It is known for its use in organic synthesis, particularly as a reagent for the deprotection of various functional groups . The compound is characterized by its trifluoroacetamide group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of tert-butylamine with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction is as follows:

tert-Butylamine+Trifluoroacetic anhydrideThis compound+Acetic acid\text{tert-Butylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} tert-Butylamine+Trifluoroacetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2,2,2-trifluoroacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in deprotection reactions, the primary product is the deprotected functional group, while in substitution reactions, the product is the substituted amide .

Scientific Research Applications

N-tert-Butyl-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-2,2,2-trifluoroacetamide involves its ability to act as a protecting group for various functional groups. The trifluoroacetamide group stabilizes the molecule and prevents unwanted reactions during synthesis. Upon completion of the desired reactions, the trifluoroacetamide group can be selectively removed under mild conditions, revealing the functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which provides enhanced stability and selectivity in deprotection reactions compared to other protecting groups. Its ability to be removed under mild conditions makes it particularly valuable in complex synthetic pathways .

Properties

IUPAC Name

N-tert-butyl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-5(2,3)10-4(11)6(7,8)9/h1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQPTWDSLZDCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173269
Record name Acetamide, N-tert-butyl-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1960-29-8
Record name Acetamide, N-tert-butyl-2,2,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001960298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-tert-butyl-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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